2-Bromo-4-iodo-1-(trifluoromethyl)benzene
Overview
Description
2-Bromo-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3I. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by iodination. The process involves the following steps :
Diazotization: 2-bromo-4-(trifluoromethyl)aniline is treated with sodium nitrite and hydrochloric acid in a mixed solvent of acetonitrile and water at -10°C to form the diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide, resulting in the formation of this compound.
Industrial production methods may involve similar halogenation techniques but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Bromo-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-iodo-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) and the trifluoromethyl group. These functional groups facilitate various reactions, such as coupling and substitution, by providing reactive sites for interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-Bromo-4-iodo-1-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
These compounds share similar structural features but differ in the nature and position of the substituents on the benzene ring. The presence of different functional groups (e.g., trifluoromethyl vs. trifluoromethoxy) can significantly influence their reactivity and applications. The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethyl groups, which provide distinct chemical properties and reactivity patterns .
Biological Activity
2-Bromo-4-iodo-1-(trifluoromethyl)benzene is an organohalogen compound with a complex structure characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₃BrF₃I, and it has a molecular weight of approximately 350.90 g/mol. The unique arrangement of halogens significantly influences its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of halogens in this compound enhances its reactivity in various chemical transformations. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the halogen atoms. The trifluoromethyl group contributes to its electron-withdrawing properties, which can stabilize intermediates formed during these reactions.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, derivatives of related compounds have been shown to reverse transformed phenotypes in certain cell lines, indicating their potential use in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing drugs targeting diseases such as cancer and inflammatory disorders. For example, related bromo and iodo derivatives have demonstrated selective inhibition of MEK kinases, which play a significant role in cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives from this compound, which were then evaluated for their biological activities. Some derivatives exhibited significant inhibition against specific cancer cell lines, suggesting their potential as anticancer agents .
- In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit cell growth in anchorage-independent conditions, a hallmark of transformed cells. This indicates their potential effectiveness in targeting cancer cells that have acquired resistance to traditional therapies .
- Interaction with Biological Systems : Research into the interactions of this compound with biomolecules such as DNA and proteins has provided insights into its mechanism of action. Understanding these interactions is vital for assessing the safety and efficacy of this compound in therapeutic applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-bromo-4-iodo-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDABWRZIXMHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369927-31-0 | |
Record name | 2-bromo-4-iodo-1-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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